molecular formula C24H22N2O3S B5029883 2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B5029883
M. Wt: 418.5 g/mol
InChI Key: DWPKCZSCHNCNCQ-UHFFFAOYSA-N
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Description

2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a naphthalene moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step often involves the reaction of the pyrrolidine derivative with a thiol compound under mild conditions.

    Attachment of the Naphthalene Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthalene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2,5-dioxo-1-(3-trifluoromethylphenyl)pyrrolidin-3-yl]sulfanyl}-benzoic acid
  • 2-{[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]sulfanyl}-benzoic acid

Uniqueness

2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a naphthalene moiety and a sulfanyl-acetamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c27-22(25-20-11-10-18-8-4-5-9-19(18)14-20)16-30-21-15-23(28)26(24(21)29)13-12-17-6-2-1-3-7-17/h1-11,14,21H,12-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPKCZSCHNCNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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